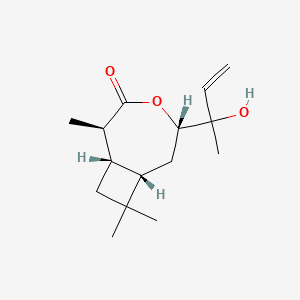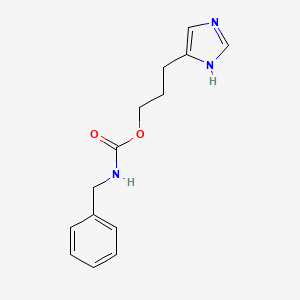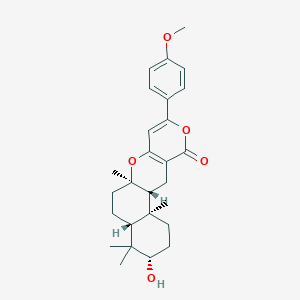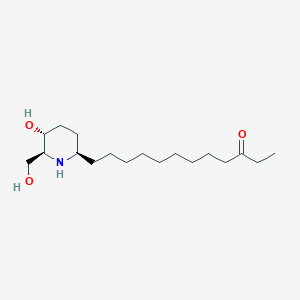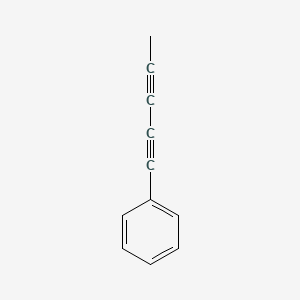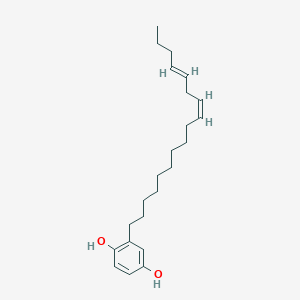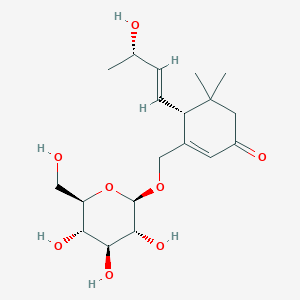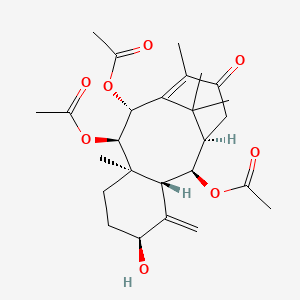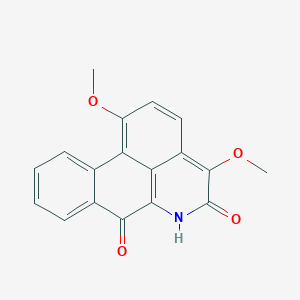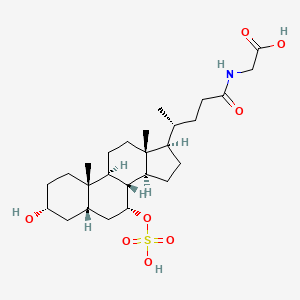
Glycochenodeoxycholic acid 7-sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycochenodeoxycholic acid 7-sulfate is a sulfooxy steroid. It derives from a cholic acid. It is a conjugate acid of a glycochenodeoxycholate 7-sulfate(2-) and a glycochenodeoxycholic acid sulfate anion.
Glycochenodeoxycholic acid 7-sulfate belongs to the class of organic compounds known as glycinated bile acids and derivatives. Glycinated bile acids and derivatives are compounds with a structure characterized by the presence of a glycine linked to a bile acid skeleton. Glycochenodeoxycholic acid 7-sulfate is considered to be a practically insoluble (in water) and relatively neutral molecule. Glycochenodeoxycholic acid 7-sulfate has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, glycochenodeoxycholic acid 7-sulfate is primarily located in the membrane (predicted from logP) and cytoplasm. Glycochenodeoxycholic acid 7-sulfate can be biosynthesized from cholic acid.
科学的研究の応用
Analysis and Quantification in Biological Samples : GCDA can be analyzed and quantified in biological samples, such as serum and urine. Hirano et al. (1987) developed a facile solvolysis procedure for sulfated bile acids and demonstrated its clinical utility in analyzing bile acids in the serum of patients with obstructive jaundice, identifying a significant proportion of 3-sulfated glycochenodeoxycholic acid (Hirano, Miyazaki, Higashidate, & Nakayama, 1987).
Absorption and Metabolism Studies : Walker et al. (1986) investigated the absorption of sulfated and nonsulfated chenodeoxycholic and glycochenodeoxycholic acids in the colon and ileum of rats. They found that sulfated bile acids were not absorbed in the colon and had lower absorption in the ileum compared to nonsulfated bile acids (Walker, Stiehl, Raedsch, Klöters, & Kommerell, 1986).
Identification and Characterization : Kirkpatrick et al. (1980) identified the 3-monosulfate ester as the predominant product of in vitro enzymatic sulfation of glyco- and taurochenodeoxycholate, with the 7-sulfate ester synthesized at a lower rate. This research aids in understanding the metabolic pathways of bile acids (Kirkpatrick, Lack, & Killenberg, 1980).
Applications in Drug Interaction Studies : Takehara et al. (2017) assessed glycochenodeoxycholate-3-sulfate as a surrogate endogenous substrate to investigate drug interactions involving OATP1B1 and OATP1B3 in healthy volunteers. This research is significant in pharmacokinetics and drug development (Takehara et al., 2017).
Understanding Hepatobiliary Diseases : The measurement and analysis of GCDA in serum and urine provide insights into hepatobiliary diseases. Makino et al. (1974) found a significant amount of bile acid sulfate in the urine of patients with these diseases, indicating its potential as a diagnostic marker (Makino, Shinozaki, Nakagawa, & Mashimo, 1974).
Role in Bile Acid Metabolism : Barnes et al. (1979) examined the sulfation of glycochenodeoxycholic acid in tissue fractions from adult hamsters, providing insights into the metabolic pathways and regulatory mechanisms of bile acid metabolism (Barnes, Burhol, Zander, Haggstrom, Settine, & Hirschowitz, 1979).
特性
CAS番号 |
67030-55-1 |
|---|---|
製品名 |
Glycochenodeoxycholic acid 7-sulfate |
分子式 |
C26H43NO8S |
分子量 |
529.7 g/mol |
IUPAC名 |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H43NO8S/c1-15(4-7-22(29)27-14-23(30)31)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)35-36(32,33)34/h15-21,24,28H,4-14H2,1-3H3,(H,27,29)(H,30,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-/m1/s1 |
InChIキー |
GLYPHOJMMLQNJQ-GYPHWSFCSA-N |
異性体SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OS(=O)(=O)O)C |
SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OS(=O)(=O)O)C |
正規SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OS(=O)(=O)O)C |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



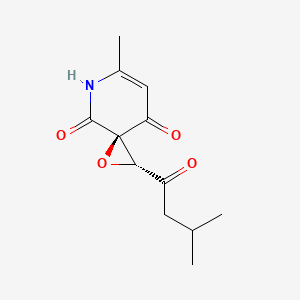
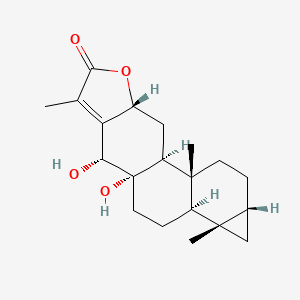

![4-O-[2-(4-methoxy-4-oxobutanoyl)oxy-3-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxymethoxycarbonyloxy]propyl] 1-O-methyl butanedioate](/img/structure/B1248313.png)
